

# An In-depth Technical Guide to the FLAP Inhibitor MK-886

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## Compound of Interest

Compound Name: MK-28  
Cat. No.: B8134312

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This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data for MK-886 (also known as L-663,536), a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP). This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

MK-886 is a synthetic indole-derivative compound.<sup>[1]</sup> Its chemical properties are summarized below.

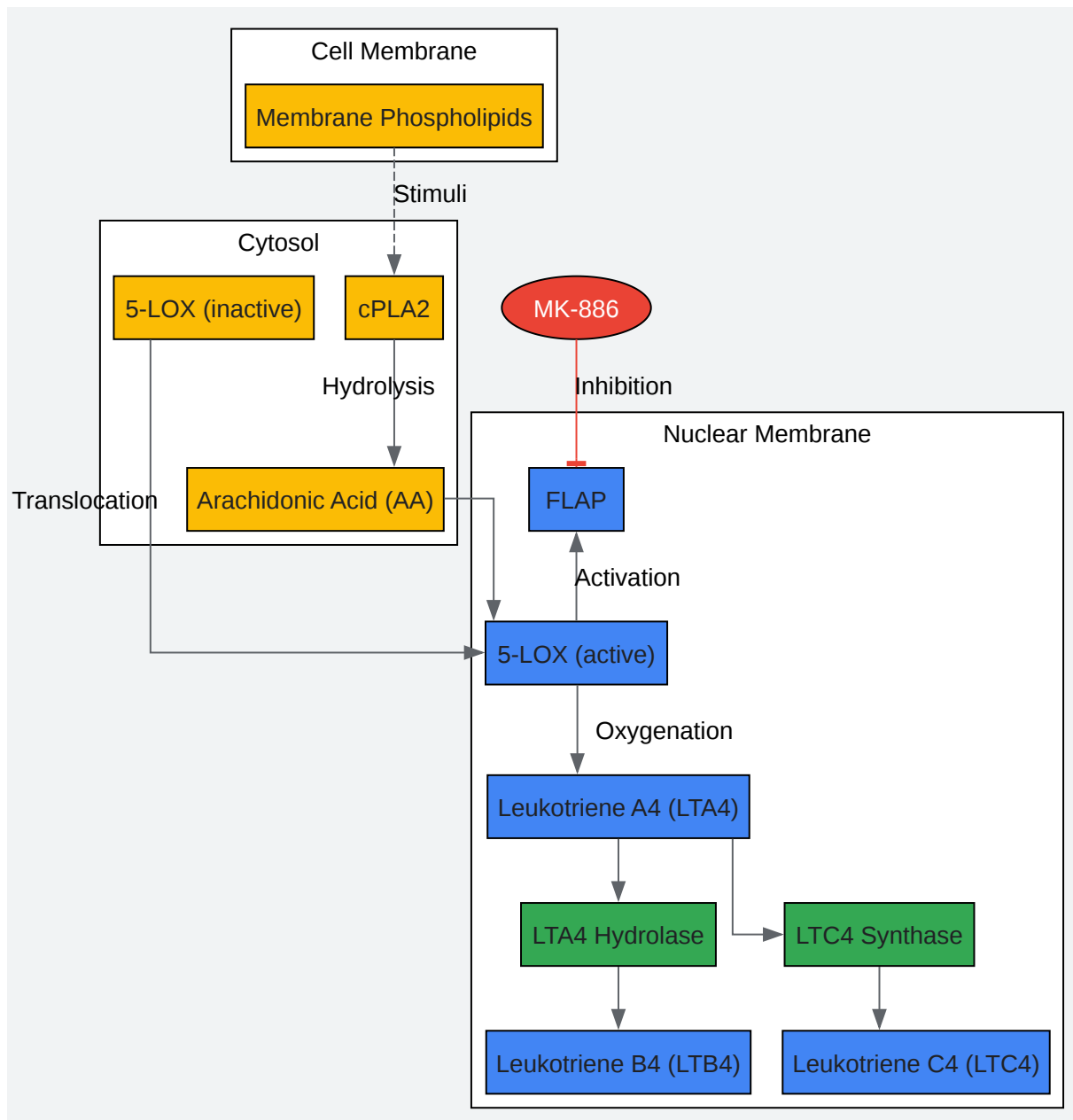
Identifier	Value
IUPAC Name	3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid[1]
Other Names	L-663,536[2]
CAS Number	118414-82-7[3]
Chemical Formula	C27H34ClNO2S[3]
Molecular Weight	472.08 g/mol [3]
SMILES String	<chem>CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl</chem> [1]
InChI Key	QAOAOVKBIKRNL-UHFFFAOYSA-N[2]

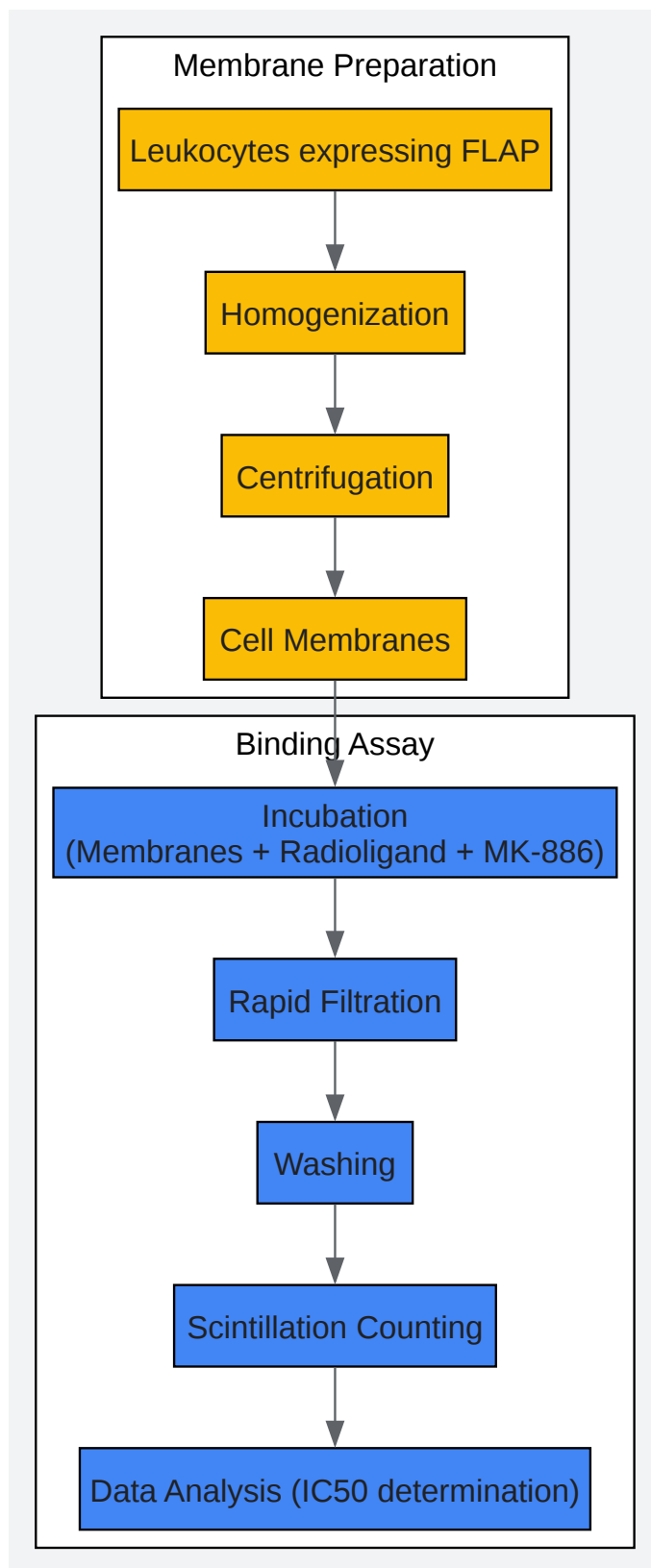
## Mechanism of Action and Signaling Pathway

MK-886 is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). [3] FLAP is a crucial membrane protein that facilitates the interaction between arachidonic acid (AA) and 5-lipoxygenase (5-LOX), the initial and rate-limiting enzyme in the biosynthesis of leukotrienes.[1][4] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation and allergic responses.[4][5]

By binding to FLAP, MK-886 prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical activation step.[6] This inhibition ultimately blocks the entire leukotriene biosynthetic pathway, preventing the production of leukotriene A4 (LTA4) and its subsequent conversion to leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[5] [7]

The inhibitory effect of MK-886 on the leukotriene biosynthesis pathway is depicted in the following signaling pathway diagram.





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## References

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